Cas no 69214-19-3 (2-Amino-6-chloro-3-phenylpyridine)

2-Amino-6-chloro-3-phenylpyridine is a heterocyclic organic compound featuring a pyridine core substituted with an amino group at the 2-position, a chlorine atom at the 6-position, and a phenyl ring at the 3-position. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients. Its reactive amino and chloro groups facilitate further functionalization, enabling the construction of complex molecular frameworks. The compound exhibits good stability under standard conditions, ensuring reliable handling and storage. Its well-defined reactivity profile and high purity make it suitable for precision applications in medicinal chemistry and material science research.
2-Amino-6-chloro-3-phenylpyridine structure
69214-19-3 structure
Product Name:2-Amino-6-chloro-3-phenylpyridine
CAS No:69214-19-3
MF:C11H9ClN2
MW:204.655561208725
CID:58939
PubChem ID:817421
Update Time:2025-10-29

2-Amino-6-chloro-3-phenylpyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-6-chloro-3-phenylpyridine
    • 6-chloro-3-phenylpyridin-2-amine
    • 2-Pyridinamine,6-chloro-3-phenyl
    • 6-amino-2-chloro-5-phenylpyridine
    • 6-chloro-3-phenyl-2-aminopyridine
    • 6-chloro-3-phenyl-2-pyridinamine
    • AM1144
    • AKOS015891749
    • 6-chloranyl-3-phenyl-pyridin-2-amine
    • AC-8788
    • 69214-19-3
    • 2-Pyridinamine,6-chloro-3-phenyl-
    • FT-0611199
    • SCHEMBL1901873
    • A836394
    • 2-Pyridinamine, 6-chloro-3-phenyl-
    • DTXSID40355804
    • MDL: MFCD00234700
    • Inchi: 1S/C11H9ClN2/c12-10-7-6-9(11(13)14-10)8-4-2-1-3-5-8/h1-7H,(H2,13,14)
    • InChI Key: NOGZPCDWPPVALQ-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(N)=N1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 204.04500
  • Monoisotopic Mass: 204.045
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.9A^2
  • XLogP3: 3.1

Experimental Properties

  • Density: 1.261
  • Boiling Point: 354.9 ºC at 760 mmHg
  • Flash Point: 168.4 ºC
  • Refractive Index: 1.635
  • PSA: 38.91000
  • LogP: 3.56540

2-Amino-6-chloro-3-phenylpyridine Pricemore >>

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Additional information on 2-Amino-6-chloro-3-phenylpyridine

2-Amino-6-Chloro-3-Phenylpyridine: A Comprehensive Overview

2-Amino-6-chloro-3-phenylpyridine (CAS No. 69214-19-3) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, characterized by its pyridine ring substituted with an amino group at position 2, a chlorine atom at position 6, and a phenyl group at position 3, has garnered considerable attention due to its unique chemical properties and potential for further functionalization. Recent studies have highlighted its role in the development of novel bioactive molecules and advanced materials.

The synthesis of 2-amino-6-chloro-3-phenylpyridine involves multi-step reactions that often begin with the chlorination of pyridine derivatives. Researchers have explored various methodologies to optimize the yield and purity of this compound, including the use of transition metal catalysts and microwave-assisted synthesis techniques. These advancements have not only improved the efficiency of production but also opened new avenues for exploring its structural analogs.

One of the most promising applications of 2-amino-6-chloro-3-phenylpyridine lies in the field of drug discovery. Its ability to act as a precursor for bioisosteric replacements in medicinal chemistry has been extensively studied. For instance, recent research has demonstrated its potential as a building block for developing kinase inhibitors and other therapeutic agents targeting cancer and inflammatory diseases. The compound's unique electronic properties make it an ideal candidate for modulating drug-receptor interactions.

In addition to its pharmaceutical applications, 2-amino-6-chloro-3-phenylpyridine has found utility in materials science. Its ability to form coordination complexes with transition metals has led to its use in designing novel catalysts for organic transformations. For example, recent studies have reported its application as a ligand in palladium-catalyzed cross-coupling reactions, which are critical in the synthesis of complex organic molecules.

The chemical stability and reactivity of 2-amino-6-chloro-3-phenylpyridine are influenced by its substituents. The amino group at position 2 imparts nucleophilic character, while the chlorine atom at position 6 introduces electron-withdrawing effects, enhancing the compound's electrophilic reactivity. These properties make it amenable to various functional group transformations, such as alkylation, acylation, and Suzuki coupling reactions.

From an environmental standpoint, understanding the degradation pathways of 2-amino-6-chloro-3 phenylpyridine is crucial for assessing its ecological impact. Recent studies have investigated its biodegradation under aerobic and anaerobic conditions, revealing that it undergoes microbial transformation through hydrolytic cleavage and oxidative metabolism. These findings underscore the importance of sustainable practices in handling this compound during industrial processes.

In conclusion, 2-amino 6 chloro 3 phenylpyridine (CAS No. 69214 19 3) stands as a testament to the ingenuity of modern organic chemistry. Its diverse applications across multiple disciplines highlight its significance as a key intermediate in chemical synthesis. As research continues to uncover new facets of its reactivity and utility, this compound is poised to play an even more prominent role in advancing scientific innovation.

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